Harmaline
Overview
Description
Harmaline is a harmala alkaloid in which the harman skeleton is methoxy-substituted at C-7 and has been reduced across the 3,4 bond . It has a role as a oneirogen .
Synthesis Analysis
Harmaline can be synthesized by thermolysis of substituted 4-aryl-3-azidopyridines . Another method involves the dehydration of the corresponding 1-hydroxymethyl-1,2,3,4-tetrahydro-β-carbolines .
Molecular Structure Analysis
Harmaline has a molecular formula of C13H14N2O . Its IUPAC name is 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole . The molecular weight is 214.26 g/mol .
Chemical Reactions Analysis
Harmaline alters chemical characteristics and fluorescence emission properties when incorporated with hydroxypropyl-β-cyclodextrin .
Physical And Chemical Properties Analysis
Harmaline has a density of 1.3±0.1 g/cm3, a boiling point of 392.1±42.0 °C at 760 mmHg, and a molar refractivity of 61.9±0.5 cm3 .
Scientific Research Applications
Analytical Chemistry Application
Harmaline has been utilized in the development of novel analytical approaches for its sensitive determination in natural food products. A study by Švorc et al. (2015) developed a pulse voltammetric technique using a boron-doped diamond electrode for the quantification of harmaline in extracts of natural food products, demonstrating its importance in quality control analysis of food products containing harmaline Švorc et al., 2015.
Bioinsecticidal Activity
Research by Rharrabe et al. (2007) explored harmaline's bioinsecticidal effects against the 4th instar larvae of Plodia interpunctella, a species of moth. Harmaline caused weight loss in larvae, reduced protein and glycogen contents, inhibited α-amylase activity, and induced severe cytotoxicity in the midgut epithelial cells, leading to larval mortality and preventing their development to pupal and adult stages Rharrabe et al., 2007.
Neuropharmacological Research
Harmaline has been extensively studied for its neuropharmacological properties. It is frequently used to induce tremor in rodent models, serving as a potential model for essential tremor research. Miwa (2008) highlighted harmaline's action on inferior olive neurons, causing enhanced neuronal synchrony and rhythmicity in the olivocerebellar system, and inducing selective cerebellar Purkinje cell death Miwa, 2008.
Anticancer Activity
Harmaline isolated from Peganum harmala showed promising results in suppressing the growth of esophageal squamous cell carcinoma (ESCC) by targeting the mammalian target of rapamycin (mTOR). Zhang et al. (2021) demonstrated harmaline's ability to reduce cell proliferation and induce G2/M phase cell-cycle arrest, providing insights into its potential as a therapeutic agent for treating ESCC Zhang et al., 2021.
Antiparasitic Activity
In vitro studies by Di Giorgio et al. (2004) investigated the antileishmanial activity of harmaline toward parasites of the species Leishmania infantum. Harmaline exhibited a strong antileishmanial activity against the intracellular amastigote form of the parasite, highlighting its potential in developing antiparasitic treatments Di Giorgio et al., 2004.
Safety And Hazards
Future Directions
Harmaline has potential cytotoxic activities in glioblastoma cells . It induces cell cycle arrest and apoptosis, repression of migration, possibly invasion, and metastasis . It has also been used in the treatment of Essential Tremor (ET), and recent treatment advances and future directions of development show a great deal of promise for ET therapeutics .
properties
IUPAC Name |
7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7,15H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERZNCLIYCABFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Record name | harmaline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Harmaline | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041038 | |
Record name | Harmaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Harmaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble in water, alcohol, ether; quite soluble in hot alcohol, dilute acids, Soluble in chloroform, pyridine | |
Record name | SID11533026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HARMALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Three psychological active principles from the seeds of Peganum harmala L., harmine, harmaline and harmalol, showed vasorelaxant activities in isolated rat thoracic aorta preparations precontracted by phenylephrine or KCl with rank order of relaxation potency of harmine > harmaline > harmalol. The vasorelaxant effects of harmine and harmaline (but not harmalol) were attenuated by endothelium removal or pretreatment with a nitric oxide (NO) synthase Nomega-nitro-L-arginine methyl ester. In cultured rat aortic endothelial cells, harmine and harmaline (but not harmalol) increased NO release, which was dependent on the presence of external Ca2+. In endothelium-denuded preparations, pretreatment of harmine, harmaline or harmalol (3-30 microM) inhibited phenylephrine-induced contractions in a non-competitive manner. Receptor binding assays indicated that all 3 compounds interacted with cardiac alpha1-adrenoceptors with comparable affinities (Ki value around 31 - 36 microM), but only harmine weakly interacted with the cardiac 1,4-dihydropyridine binding site of L-type Ca2+ channels (Ki value of 408 microM). Therefore, the present results suggested that the vasorelaxant effects of harmine and harmaline are attributed to their actions on the endothelial cells to release NO and on the vascular smooth muscles to inhibit the contractions induced by the activation of receptor-linked and voltage-dependent Ca2+ channels. The vasorelaxant effect of harmalol was not endothelium-dependent. | |
Record name | HARMALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Harmaline | |
Color/Form |
Orthorhombic bipyramidal prisms, tablets from methanol, rhombic octahedra from ethanol | |
CAS RN |
304-21-2 | |
Record name | Harmaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Harmaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Harmaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | harmaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407285 | |
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Record name | Harmaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Harmaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HARMALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN58I4TOET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | HARMALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Harmaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229-231 °C, 250 - 251 °C | |
Record name | HARMALINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7645 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Harmaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030310 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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